molecular formula C19H23ClN2O3S B2745760 Ethyl 2-benzamido-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride CAS No. 1330036-33-3

Ethyl 2-benzamido-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride

Cat. No.: B2745760
CAS No.: 1330036-33-3
M. Wt: 394.91
InChI Key: SNGGFYRMIXXTKT-UHFFFAOYSA-N
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Description

Ethyl 2-benzamido-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride is a complex organic compound characterized by its thieno[2,3-c]pyridine core structure

Synthetic Routes and Reaction Conditions:

  • Multicomponent Synthesis: This method involves the reaction of ethyl isothiocyanate with an appropriate amine and a carboxylic acid derivative to form the thieno[2,3-c]pyridine core.

  • Cyclization Reactions: Cyclization reactions are employed to form the thieno[2,3-c]pyridine ring system. For example, reacting an amino-ester with ethyl isothiocyanate can yield the desired core structure.

  • Acylation: Acylation reactions using chloroacetyl chloride in the presence of a base like triethylamine (Et3N) can be used to introduce acyl groups.

Industrial Production Methods: Industrial production of this compound typically involves large-scale multicomponent reactions and cyclization processes under controlled conditions to ensure high yield and purity. The use of automated synthesis equipment and continuous flow reactors can enhance production efficiency.

Types of Reactions:

  • Oxidation: Oxidation reactions can be used to introduce oxygen-containing functional groups into the compound.

  • Reduction: Reduction reactions can be employed to reduce nitro groups or other oxidized functionalities.

  • Substitution: Nucleophilic substitution reactions can be used to replace functional groups on the thieno[2,3-c]pyridine core.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a catalyst are often used.

  • Substitution: Nucleophiles such as amines, alcohols, and halides are used in substitution reactions, often in the presence of a base or acid.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids, ketones, or aldehydes.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of various substituted thieno[2,3-c]pyridines.

Scientific Research Applications

Chemistry: This compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: Medicine: The compound may be explored for its therapeutic potential, including anticancer and anti-inflammatory properties. Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The exact mechanism of action of Ethyl 2-benzamido-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride depends on its specific application. Generally, it may involve binding to specific molecular targets, such as enzymes or receptors, and modulating their activity through various pathways.

Comparison with Similar Compounds

  • Ethyl 2-amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride: Similar core structure but with different substituents.

  • Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate: Similar thieno[2,3-c]pyridine structure but without the benzamido group.

Properties

IUPAC Name

ethyl 2-benzamido-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3S.ClH/c1-3-21-11-10-14-15(12-21)25-18(16(14)19(23)24-4-2)20-17(22)13-8-6-5-7-9-13;/h5-9H,3-4,10-12H2,1-2H3,(H,20,22);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNGGFYRMIXXTKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2=C(C1)SC(=C2C(=O)OCC)NC(=O)C3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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